Home > Products > Building Blocks P12987 > 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid - 339021-26-0

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid

Catalog Number: EVT-1619379
CAS Number: 339021-26-0
Molecular Formula: C16H9F3N2O3
Molecular Weight: 334.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-alpha]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine L-tartrate (Sitagliptin Form Z1) []

  • Compound Description: Sitagliptin Form Z1 is a stable polymorph of the active pharmaceutical ingredient sitagliptin, utilized in the treatment of type 2 diabetes. []

2. 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic Acid (Zopolrestat) [, ]

  • Compound Description: Zopolrestat is a potent aldose reductase inhibitor (ARI), showing efficacy in preventing and reversing sorbitol accumulation related to diabetic complications. [] It demonstrates high potency both in vitro and in vivo. []

3. 1-Phthalazineacetic Acid, 3,-14C-Cyanomethyl-3,4-dihydro-4-oxo-, Ethyl Ester []

  • Compound Description: This compound is a key synthetic intermediate used specifically in the synthesis of the 14C-labeled Zopolrestat. []

4. 1-Phthalazineacetic Acid, 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]14C methyl]-3,4-dihydro-4-oxo-, ethyl ester []

  • Compound Description: This compound serves as another crucial intermediate in the synthetic pathway of 14C-labeled Zopolrestat. []

5. N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamides []

  • Compound Description: These compounds represent a series of molecules studied for their inhibitory activity against H+/K+-ATPase, an enzyme involved in gastric acid secretion. []

Citations:

[1] (2R) -4-oxo-4- [3- (trifluoromethyl) -5,6-dihydro [, , ] triazolo [4,3-alpha] pyrazine -7 (8H) - yl] -1 - stable polymorph of a salt with (2,4,5-trifluorophenyl) butan-2-amine and L- tartaric acid: https://www.semanticscholar.org/paper/83fcc2f19c540e978386f659af5e028a9bdbbdc0

Overview

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid is a synthetic compound characterized by its unique molecular structure and properties. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is C16H9F3N2O3C_{16}H_{9}F_{3}N_{2}O_{3} with a molecular weight of approximately 334.25 g/mol. It is recognized for its potential as a pharmaceutical agent, particularly in the development of kinase inhibitors and other therapeutic applications .

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen-containing heterocyclic compound. Its derivatives have been explored for their biological activities, including anti-cancer properties and enzyme inhibition .

Synthesis Analysis

Methods

The synthesis of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These are used to form the phthalazine framework by reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can be introduced through electrophilic substitution reactions using trifluoromethylating agents.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Data

  • Molecular Formula: C16H9F3N2O3C_{16}H_{9}F_{3}N_{2}O_{3}
  • Molecular Weight: 334.25 g/mol
  • Melting Point: 210-213°C .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles, including:

  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Substitution Reactions: The presence of functional groups allows for further substitutions, enhancing its reactivity.

Technical Details

Reactions involving this compound often require specific catalysts or conditions to facilitate desired transformations while minimizing side reactions .

Mechanism of Action

Process

The mechanism through which 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid exerts its biological effects is primarily linked to its ability to interact with specific enzymes or receptors. For instance, it has been investigated for its role as a kinase inhibitor:

  1. Binding Affinity: The trifluoromethyl group enhances lipophilicity, improving binding to target proteins.
  2. Inhibition Mechanism: By binding to the active site of kinases, it prevents substrate phosphorylation, thereby modulating signaling pathways involved in cell proliferation and apoptosis .

Data

Research indicates that compounds with similar structures exhibit significant inhibitory activity against various kinases, suggesting potential therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Hazard Codes: Classified as an irritant (Xi), indicating caution during handling .
Applications

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as an anticancer agent due to its kinase inhibition properties.
  • Chemical Research: Used in studies exploring the synthesis of novel phthalazine derivatives with enhanced biological activity.

This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting the importance of synthetic methodologies in developing new therapeutic agents .

Introduction to Trifluoromethyl-Containing Bioactive Compounds

Role of Trifluoromethyl (TFM) Groups in Modern Medicinal Chemistry

The trifluoromethyl (-CF₃) group has emerged as a critical pharmacophore element in drug design due to its unique physicochemical properties. This fluorine-rich substituent exhibits exceptional electronegativity (3.98 on the Pauling scale), creating strong dipole moments that enhance binding affinity to biological targets. The -CF₃ group significantly increases lipophilicity (log P increases by ~0.9 per group) while maintaining metabolic stability, as the carbon-fluorine bond is among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol) [2] [5]. These properties collectively improve cell membrane permeability and oral bioavailability, making TFM-containing compounds particularly valuable in oncology and CNS drug development.

Statistical analysis reveals that approximately 25% of FDA-approved small-molecule drugs now contain fluorine, with the -CF₃ moiety appearing in 19 newly approved drugs over the past two decades. These include kinase inhibitors like alpelisib (PI3Kα inhibitor) and ubrogepant (CGRP receptor antagonist), where the TFM group contributes to target specificity and enhanced binding [5]. The steric profile of -CF₃ (van der Waals volume ~38 ų) allows it to occupy space similar to an ethyl group while providing distinct electronic effects that modulate ligand-receptor interactions.

Table 1: Impact of TFM Group on Drug Properties

Property ModulatedEffect of TFM GroupTherapeutic Advantage
Lipophilicity↑ log P by 0.8-1.0 unitEnhanced membrane permeability
Metabolic StabilityResistance to oxidative metabolismExtended half-life
Binding AffinityDipole interactions & hydrophobic effectsImproved target engagement
pKa ModulationElectron-withdrawing effect (-I)Optimized ionization state

Historical Evolution of TFM Group Integration in Pharmacophore Design

The strategic incorporation of TFM groups evolved from serendipitous discoveries to rational design paradigms. The first generation of TFM-containing drugs (1950s-1980s) included anesthetics (halothane) and antidepressants (fluoxetine), where fluorine incorporation primarily aimed to block metabolic hotspots. The discovery that trifluoromethylated pyrimidines exhibited enhanced antifungal and insecticidal activities over non-fluorinated analogs marked a significant milestone in agricultural chemistry [1].

The development of sophisticated trifluoromethylation reagents (e.g., Umemoto's reagent, Togni's reagent) during the 1990s-2000s enabled precise installation of -CF₃ into complex pharmacophores. This synthetic revolution coincided with structural biology advances, allowing crystallographic verification of TFM-protein interactions. Fragment-based drug design further demonstrated that TFM groups occupy distinct hydrophobic subpockets in target proteins, as evidenced by XChem crystallographic fragment screening of SARS-CoV-2 Mpro [6]. Modern pharmacophore models explicitly incorporate TFM features as "hydrophobic" or "halogen bond donor" elements, with computational approaches like Water Pharmacophore (Waterphore) modeling quantifying their energetic contributions to binding [6].

Mechanistic Implications of TFM Substituents on Drug-Receptor Interactions

The -CF₃ group influences drug-receptor binding through three primary mechanisms:

  • Hydrophobic pocket occupancy: The trifluoromethyl group occupies 38-42 ų hydrophobic cavities through van der Waals contacts, as observed in kinase binding sites where valine, leucine, or isoleucine residues create optimal steric environments [9].
  • Halogen bonding networks: Though traditionally associated with heavier halogens, fluorine participates in orthogonal interactions with carbonyl oxygens (distance: 3.0-3.5 Å) and cationic residues, contributing 0.5-2.0 kcal/mol binding energy [5].
  • Conformational stabilization: The -CF₃ group restricts bond rotation in adjacent linkages, preferentially locking bioactive conformations as demonstrated in protein kinase inhibitors like nilotinib [9].

Spectroscopic studies confirm that TFM groups significantly alter electron distribution in aromatic systems, reducing the pKa of adjacent functional groups by 1-3 units. This electron-withdrawing effect enhances hydrogen-bond acceptor capacity of neighboring carbonyls and amines, strengthening key interactions with catalytic residues in enzyme targets [2] [5].

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic Acid: Structural Analysis and Therapeutic Potential

Properties

CAS Number

339021-26-0

Product Name

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylic acid

Molecular Formula

C16H9F3N2O3

Molecular Weight

334.25 g/mol

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-7-2-1-6-11(12)13(20-21)15(23)24/h1-8H,(H,23,24)

InChI Key

KEJRCWXHFCFPFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.